Diphenylcarbodiimide

Beschreibung

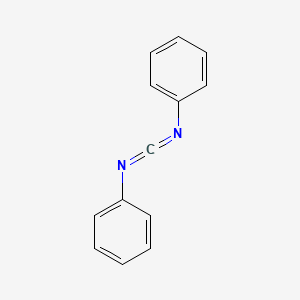

Structure

2D Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/C13H10N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMESPBFFDMPSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060746 | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-16-2 | |

| Record name | N,N′-Methanetetraylbis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbodiimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N'-methanetetraylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenylcarbodiimide

Catalytic Pathways for Diphenylcarbodiimide Formation

Kinetic and Mechanistic Investigations of Isocyanate Trimerization Pathways

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis has emerged as a powerful strategy for constructing the carbodiimide (B86325) functional group (R–N=C=N–R). Within this domain, titanium-based systems have shown particular promise, leveraging unique reactivity patterns.

Titanium imido halide complexes, such as [Br2Ti(NtBu)py2]2, have been identified as competent catalysts for the synthesis of carbodiimides through nitrene transfer reactions nih.govnih.govacs.orgresearchgate.netscispace.com. This methodology typically involves the reaction of diazenes or azides with isocyanides. The titanium catalyst facilitates the transfer of a nitrene fragment (formally :NR) from the diazene (B1210634) or azide (B81097) precursor to the isocyanide substrate, ultimately forming the carbodiimide nih.govnih.govacs.orgresearchgate.net. While these studies primarily demonstrate the synthesis of unsymmetrical carbodiimides using various alkyl and aryl isocyanides, the fundamental principles of titanium-mediated nitrene transfer are well-established nih.govnih.govacs.orgresearchgate.net. The compatibility with both alkyl and aryl isocyanides highlights the versatility of this catalytic system nih.govnih.govacs.org. However, direct examples of this compound synthesis using this specific titanium-mediated nitrene transfer from phenyl isocyanide and phenyl azide were not detailed in the reviewed literature.

A key mechanistic feature in titanium-catalyzed nitrene transfer reactions for carbodiimide formation is the role of "ligand-to-ligand redox buffering" nih.govnih.govacs.orgresearchgate.net. In these catalytic cycles, the release of the carbodiimide product from the titanium center is often facilitated by electron transfer. Specifically, when azobenzene (B91143) is present as a ligand on the titanium center, it can accept electrons from the η2-carbodiimide intermediate upon its dissociation nih.govnih.govacs.org. This process effectively buffers the redox state of the titanium center, circumventing the need for high-energy, formally TiII intermediates nih.govnih.govacs.org. This "redox non-innocence" of the substrates and products allows for efficient catalytic turnover and stabilization of reactive intermediates nih.govnih.govacs.org.

Table 1: Overview of Titanium-Catalyzed Nitrene Transfer for Carbodiimide Synthesis

| Feature | Description |

| Catalyst Type | Titanium imido halide complexes (e.g., [Br2Ti(NtBu)py2]2) |

| Nitrene Source | Diazenes, Azides |

| Substrate | Isocyanides (alkyl and aryl) |

| Product Type | Unsymmetrical Carbodiimides |

| Key Mechanistic Role | Ligand-to-ligand redox buffering (e.g., by azobenzene) |

| Buffering Function | Facilitates product release by accepting electrons, avoids Ti(II) intermediates |

Fullerene-Mediated Catalysis in this compound Synthesis

The literature search did not yield specific information regarding the use of fullerene-60 or other fullerenes as catalysts or mediators in the synthesis of this compound. While fullerenes are known to participate in various cycloaddition and functionalization reactions, their direct application in catalyzed carbodiimide formation, particularly for this compound, was not found in the reviewed sources rsc.orgmdpi.combeilstein-journals.orgnih.govnih.gov.

Due to the absence of specific research findings in the provided search results, the mechanistic role of Fullerene-60 in carbodiimide formation cannot be detailed for this compound synthesis.

Non-Catalytic and Alternative Synthetic Approaches

Beyond direct transition metal catalysis, other methods, including thermal pathways, can be employed or are relevant to carbodiimide synthesis.

Thermal Synthesis Pathways

The search results did not provide specific details on non-catalytic thermal synthesis pathways for this compound. While thermal processes are mentioned in the context of N-acylurea decomposition to form amides and isocyanates, which can then be catalytically converted to carbodiimides google.com, a direct thermal route for this compound formation from simple precursors without a catalyst was not identified. Related studies discuss the catalytic synthesis of this compound from phenyl isocyanate using a phosphorus-based catalyst at elevated temperatures mdpi.comresearchgate.net, indicating that thermal conditions are often coupled with catalysis rather than serving as a sole driving force for non-catalytic carbodiimide formation.

Reaction Mechanisms and Chemical Transformations of Diphenylcarbodiimide

Electrophilic Reactivity and Nucleophilic Addition Reactions

The core of diphenylcarbodiimide's reactivity lies in its electrophilic nature. The central carbon atom of the N=C=N cumulative double bond system is electron-deficient, making it a prime target for nucleophiles. wikipedia.org Nucleophilic addition to this carbon disrupts the double bond system, leading to a variety of chemical transformations. wikipedia.orglibretexts.org The reaction can be initiated by either a charged nucleophile in a basic medium or a neutral nucleophile under acidic catalysis. libretexts.org In the presence of a nucleophile, the sp2-hybridized carbonyl carbon transitions to an sp3-hybridized state, forming a tetrahedral intermediate. khanacademy.org

Coupling Reactions with Carboxylic Acids and Amines

One of the most significant applications of this compound is in the formation of amide bonds by coupling carboxylic acids and amines. chemistrysteps.com This reaction circumvents the direct reaction between a carboxylic acid and an amine, which typically results in an acid-base reaction forming an unreactive carboxylate salt. chemistrysteps.comlibretexts.org this compound acts as an activating agent for the carboxylic acid. libretexts.org

The initial step involves the reaction of the carboxylic acid with this compound to form a crucial intermediate, an O-acylisourea. wikipedia.org This intermediate possesses a highly activated carbonyl group, making it susceptible to nucleophilic attack by an amine. The subsequent attack by the amine on the O-acylisourea leads to the formation of the desired amide and a urea (B33335) byproduct, N,N'-diphenylurea. chemistrysteps.comwikipedia.org

A competing reaction pathway in the coupling of carboxylic acids and amines is the rearrangement of the O-acylisourea intermediate to a more stable N-acylurea. wikipedia.org This rearrangement is an intramolecular acyl transfer and can be a significant side reaction, particularly with aromatic carbodiimides like this compound. sci-hub.se The formation of N-acylureas is generally undesired as they are typically unreactive towards amines, thus lowering the yield of the desired amide. wikipedia.org

However, at elevated temperatures (above 60°C for aromatic carbodiimides), these N-acylureas can dissociate. sci-hub.sescribd.com This dissociation regenerates the isocyanate and forms an amide, which can be the desired end products in some high-temperature applications. sci-hub.se The stability of the N-acylurea is influenced by the nature of the carbodiimide (B86325); N-acylureas derived from aliphatic carbodiimides are more stable and dissociate at higher temperatures (around 100-110°C) compared to those from aromatic carbodiimides. sci-hub.se

The formation and dissociation of N-acylureas are reversible processes. The equilibrium between the reactants (carboxylic acid and this compound) and the N-acylurea is influenced by temperature. scribd.com

The kinetics of the reaction between this compound and carboxylic acids are significantly influenced by both the polarity of the solvent and the strength of the carboxylic acid. sci-hub.se

Solvent Polarity: The formation of the O-acylisourea intermediate is reported to be markedly dependent on the solvent. sci-hub.se Solvents with low dielectric constants, such as dichloromethane (B109758) or chloroform, can minimize the side reaction of O-acylisourea rearranging to the stable N-acylurea. wikipedia.org This is because in less polar solvents, the reaction to form the anhydride (B1165640) from the O-acylisourea is slower, allowing more time for the desired reaction with the amine to occur. sci-hub.se In contrast, polar solvents can stabilize the charged intermediates, potentially affecting the reaction rates. solubilityofthings.comnih.gov For instance, in the formation of this compound from phenyl isocyanate, ortho-dichlorobenzene (ODCB) was found to be a beneficial solvent. mdpi.com

Acid Strength: The strength of the carboxylic acid, as indicated by its pKa value, has a direct impact on the reaction rate. sci-hub.seallen.in A stronger acid leads to a faster reaction. sci-hub.se This is because the protonation of the carbodiimide by the acid is a key step in the activation process. sci-hub.se A linear relationship has been observed between the rate constant of the reaction and the pKa of the acid. sci-hub.se Similarly, the rate of dissociation of the N-acylurea is also dependent on the strength of the parent acid, with a lower pKa resulting in a higher dissociation rate. sci-hub.sescribd.com

The following table summarizes the effect of acid strength on the rate constants for the reaction of this compound with various carboxylic acids in tetramethylenesulfone (TMS) at 60°C. scribd.com

| Carboxylic Acid | pKa | Rate Constant (k) (l/mol·s) |

| 4-Phenylbutyric acid | 4.76 | 0.0018 |

| Benzoic acid | 4.20 | 0.0045 |

| 3-Chloropropionic acid | 3.99 | 0.0075 |

| Monochloroacetic acid | 2.87 | 0.085 |

| Dichloroacetic acid | 1.29 | 1.8 |

| Trichloroacetic acid | 0.65 | >10 |

Table 1. Rate constants for the reaction of this compound with various carboxylic acids. scribd.com

Reaction with Alcohols and Polyol Systems

This compound can also react with alcohols and polyols to form O-alkylisoureas. uni-hamburg.de This reaction is fundamental to the formation of poly(iso-urea)s when polycarbodiimides react with polyols. uni-hamburg.de The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the central carbon of the carbodiimide. This reaction is often catalyzed and is a key step in non-isocyanate routes to polyurethane-like materials. uni-hamburg.denumberanalytics.com The reaction can also be used to dehydrate alcohols to form alkenes. wikipedia.orglibretexts.org

Catalytic Guanylation of Amines

This compound is a key reagent in the synthesis of guanidines through the catalytic guanylation of amines. beilstein-journals.orgrsc.org Guanidines are an important class of compounds with diverse biological activities. beilstein-journals.org The reaction involves the addition of an amine to a carbodiimide. rsc.org

The mechanism of catalytic guanylation of amines with carbodiimides has been the subject of considerable study, and several pathways have been proposed. acs.org These mechanisms often involve the activation of the carbodiimide by a catalyst, which can be a metal complex or an organocatalyst. researchgate.netescholarship.org

Four main types of reaction mechanisms have been categorized:

[2+2] Cycloaddition/Protonation: This mechanism involves the [2+2] cycloaddition of the amine to the carbodiimide, followed by protonation. acs.org

Insertion/Protonation: This pathway involves the insertion of the carbodiimide into a metal-amide bond, followed by protonation. acs.org

Activation of Carbodiimide/Nucleophilic Addition/Intramolecular Protonation: In this mechanism, the catalyst activates the carbodiimide, making it more susceptible to nucleophilic attack by the amine, followed by an intramolecular proton transfer. acs.org

Protonation/Nucleophilic Addition/Disassociation: This mechanism involves the initial protonation of the carbodiimide, followed by nucleophilic attack of the amine and subsequent dissociation of the catalyst. acs.org

The specific mechanism can depend on the catalyst and the reaction conditions. For example, titanium imido complexes have been shown to catalyze the guanylation reaction via a [2+2] cycloaddition pathway. escholarship.org

Role of Metal and Rare-Earth Catalysts in Guanylation

The catalytic guanylation of amines with carbodiimides, including this compound, is an atom-economical method for synthesizing guanidines. acs.org This reaction has been explored with a wide array of catalysts, including those based on transition metals, main-group metals, and rare-earth metals. acs.org

The mechanisms of these catalytic reactions can be broadly categorized into four types:

[2+2]-cycloaddition/protonation

Insertion/protonation

Activation of carbodiimide/nucleophilic addition/intramolecular protonation

Protonation/nucleophilic addition/disassociation acs.org

Titanium imido complexes, for example, have been shown to catalyze the guanylation of aromatic amines with carbodiimides. escholarship.org The proposed mechanism initiates with a [2+2] cycloaddition between the titanium-nitrogen double bond (Ti=N) of the catalyst and a carbon-nitrogen double bond (C=N) of the carbodiimide, forming a diazametallacycle intermediate. escholarship.orgnih.gov This mechanism is supported by the characterization of such intermediates and kinetic studies. nih.gov

Imido complexes of other metals like vanadium and niobium also serve as efficient catalysts for guanylation reactions. nih.gov However, the most plausible mechanism for these metals involves the insertion of the carbodiimide into a metal-amido bond, leaving the metal-imido bond intact. nih.gov More recently, a high-spin iron(II) imido complex has been demonstrated to be an effective catalyst for the guanylation of carbodiimides under mild conditions. osti.gov The reaction is believed to proceed through a formal [2+2] cycloaddition, highlighting the nucleophilic character of the imido ligand, a feature more commonly associated with early transition metals. osti.gov

The following table summarizes the types of metal catalysts used in the guanylation of carbodiimides and their proposed mechanistic pathways.

| Catalyst Type | Proposed Mechanism | Reference |

| Titanium Imido Complexes | [2+2] Cycloaddition/Protonation | escholarship.orgnih.gov |

| Vanadium Imido Complexes | Insertion/Protonation | nih.gov |

| Niobium Imido Complexes | Insertion/Protonation | nih.gov |

| Iron(II) Imido Complex | [2+2] Cycloaddition | osti.gov |

Reactivity with N-Substituted Oxaziridines

The reaction of this compound with N-substituted oxaziridines presents a distinct reactivity pattern. researchgate.net In the case of reactions with 2-n-alkyloxaziridines, a hydride shift occurs, leading to the formation of hexahydro-1,3,5-triazine derivatives. researchgate.netresearchgate.net In contrast, 2-tert-butyloxaziridine undergoes a 1:1 cycloaddition with this compound. researchgate.netresearchgate.net This difference in reactivity highlights the influence of the substituent on the nitrogen of the oxaziridine (B8769555) ring. Oxaziridines, in general, are known to participate in cycloaddition reactions with various heterocumulenes, a class of compounds to which this compound belongs. wikipedia.org This reactivity is attributed to the strained three-membered ring and the weak N-O bond in the oxaziridine structure. wikipedia.org

Conversion Dynamics by Alkali Metal Species

Alkali metals and their compounds can influence the conversion of this compound. While specific studies focusing solely on the direct conversion of this compound by alkali metal species are not extensively detailed in the provided context, the general reactivity of alkali metals suggests potential pathways. Alkali metals are potent reducing agents. libretexts.org Organolithium compounds, for instance, are stable organometallic compounds formed by the reduction of alkyl halides with lithium. libretexts.org It is plausible that alkali metals could interact with the electrophilic carbon atom of the carbodiimide functional group.

Furthermore, alkali metal bases are known to deprotonate pronucleophiles to generate reactive nucleophiles. nih.gov In the context of reactions involving this compound, an alkali metal base could potentially deprotonate a substrate, which then acts as a nucleophile towards the carbodiimide. The reactivity of alkali-metal magnesiates has been shown to increase from lithium to sodium to potassium in certain catalytic reactions. nih.gov

Cycloaddition Chemistry of this compound

Cycloaddition reactions are a significant aspect of the chemistry of this compound, allowing for the synthesis of various heterocyclic structures.

[2+2] and [4+2] Cycloadditions with Heterocumulenes

This compound readily participates in cycloaddition reactions with other heterocumulenes. dtic.mil These reactions can proceed through either [2+2] or [4+2] pathways, depending on the nature of the reacting partner. mdpi.com For instance, the reaction of a germanium-containing heavy imine-like molecule with dicyclohexylcarbodiimide (B1669883) proceeds via a [2+2] cycloaddition to form a four-membered germacycle. mdpi.com

The reaction of this compound with isocyanates, another class of heterocumulenes, is a known transformation. wikipedia.org The reaction between phenyl isocyanate and a phospholene oxide catalyst leads to the formation of this compound and carbon dioxide. researchgate.net This process is reversible. wikipedia.org While the direct cycloaddition of this compound with acyl and thioacyl isocyanates is not explicitly detailed in the provided search results, the general reactivity patterns of these functional groups suggest that such reactions are plausible. The electrophilic carbon of the isocyanate group can react with nucleophiles. doxuchem.com

Cycloadducts, once formed, can sometimes undergo thermal isomerization. nih.gov For example, cycloadducts resulting from the [2+2] cycloaddition of strained cyclic allenes have been shown to isomerize upon heating. nih.gov While specific examples involving the thermal isomerization of this compound cycloadducts are not explicitly provided, the principles of thermal rearrangements in cyclic systems are well-established. For instance, the thermal cis-trans isomerization of azobenzene (B91143) can proceed via a nonadiabatic torsion route involving the crossing of potential energy surfaces. unige.chnih.gov This suggests that cycloadducts derived from this compound could potentially undergo similar thermally induced structural rearrangements, depending on their specific composition and stereochemistry.

[3+2] Annulations for Heterocycle Synthesis

[3+2] cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. This compound serves as a valuable two-atom component in these transformations, reacting with three-atom synthons to yield a range of heterocyclic structures.

A notable application of this compound in [3+2] annulation is its reaction with diazoacetonitrile to produce 5-amino-4-cyano-1,2,3-triazoles. thieme-connect.comresearchgate.netresearcher.life This transformation is typically promoted by a base, such as cesium carbonate, and proceeds regiospecifically. thieme-connect.com The reaction is believed to occur through a stepwise mechanism. Initially, the nucleophilic carbon of the diazoacetonitrile resonance structure attacks the electrophilic carbon of the carbodiimide, forming an adduct intermediate. thieme-connect.com Subsequent deprotonation by the base, followed by protonation and cyclization, leads to the formation of the triazole ring. thieme-connect.com This method provides access to a variety of N-aryl-5-amino-4-cyano-1,2,3-triazoles, which are valuable scaffolds in medicinal and agrochemical science. thieme-connect.comresearchgate.netresearcher.life

The reaction conditions for this annulation have been optimized, with studies showing that using cesium carbonate as the base in acetonitrile (B52724) at room temperature provides good to high yields of the desired triazole products. thieme-connect.com The scope of the reaction is broad, accommodating various symmetrically substituted N,N'-diarylcarbodiimides. thieme-connect.com

Table 1: Optimization of [3+2] Annulation of this compound with Diazoacetonitrile thieme-connect.com

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K2CO3 | MeCN | rt | 45 |

| 2 | Na2CO3 | MeCN | rt | 38 |

| 3 | Cs2CO3 | MeCN | rt | 85 |

| 4 | DBU | MeCN | rt | 62 |

| 5 | Et3N | MeCN | rt | <10 |

| 6 | Cs2CO3 | THF | rt | 71 |

| 7 | Cs2CO3 | DCM | rt | 55 |

| 8 | Cs2CO3 | Toluene | rt | 23 |

Reaction conditions: this compound (0.4 mmol), diazoacetonitrile (0.8 mmol), base (0.6 mmol), solvent (2 mL), room temperature, 8 h. Isolated yield.

This compound also participates in stereoselective [3+2] cycloadditions with aziridines, a reaction often mediated by a Lewis acid. nih.govnih.gov This process allows for the synthesis of iminoimidazolidines. nih.gov The reaction is believed to proceed through the activation of the aziridine (B145994) by the Lewis acid, leading to the formation of an azomethine ylide. nih.govunc.eduresearchgate.net This intermediate then undergoes a [3+2] cycloaddition with the carbodiimide to form the five-membered heterocyclic ring. nih.govresearchgate.net

The choice of Lewis acid can influence the stereochemical outcome of the reaction. acs.org Zinc(II) bromide has been shown to be an effective Lewis acid for mediating the cycloaddition of N-sulfonyl-2-substituted aziridines with heterocumulenes, including carbodiimides. nih.gov These reactions can proceed with high chemo- and regioselectivity. nih.gov Furthermore, the use of enantioenriched aziridines can lead to the formation of highly enantioenriched iminoimidazolidines, demonstrating the stereoselective nature of this transformation. nih.gov The reaction mechanism is proposed to involve an intimate ion-pair, which accounts for the observed stereoselectivity. nih.govnih.gov

Table 2: Lewis Acid Mediated [3+2] Cycloaddition of Aziridines with this compound

| Aziridine Substituent | Lewis Acid | Solvent | Product | Yield (%) | Diastereomeric Ratio |

| N-Tosyl-2-phenyl | ZnBr2 | CH2Cl2 | Iminoimidazolidine | 79 acs.org | >95:5 nih.gov |

| N-H-2-phenyl | ZnBr2 | CH2Cl2 | Iminoimidazolidine | - | - |

| N-Sulfonyl-2-aryl | ZnBr2 | CH2Cl2 | Iminothiazolidine | High nih.gov | High nih.gov |

Data compiled from studies on similar heterocumulenes and aziridines. nih.govacs.org

Insertion and Rearrangement Processes

Beyond cycloadditions, this compound is involved in insertion and rearrangement reactions, expanding its synthetic utility.

This compound can react with metallacyclopentadienes, which are key intermediates in various transition-metal-catalyzed reactions. acs.orgresearchgate.net For instance, a lutetacyclopentadiene has been shown to react with N,N'-diphenylcarbodiimide through an insertion and rearrangement process. acs.orgxmu.edu.cn The specific outcome of this reaction can be influenced by factors such as the metal center, the concentration of lithium chloride, and the solvent used. xmu.edu.cn These reactions can lead to the formation of new, larger metallacycles. xmu.edu.cn

In the context of carbodiimide synthesis catalyzed by titanium complexes, an interesting side reaction involving isocyanide metathesis has been observed. nih.gov This process can lead to the formation of symmetrical carbodiimides as byproducts. The proposed mechanism for this scrambling of nitrene fragments involves the 1,1-insertion of an isocyanide into a titanium-imido bond to form an η²-carbodiimide intermediate. nih.gov Instead of dissociating, this intermediate can undergo a retro-1,1-insertion to release a different isocyanide and a new titanium-imido species. nih.gov This new imido complex can then react further to produce the symmetrical carbodiimide. This is considered a rare example of an isocyanide metathesis mechanism. nih.gov

Advanced Applications of Diphenylcarbodiimide in Chemical Research

Catalytic and Reagent Roles in Complex Organic Synthesis

Diphenylcarbodiimide (DPC) is a member of the carbodiimide (B86325) family, which serves as powerful dehydrating and coupling agents in organic chemistry. wikipedia.org The central N=C=N functional group is highly reactive, particularly with carboxylic acids, facilitating the formation of amide and ester bonds under mild conditions. njreborn.comwikipedia.org This reactivity is fundamental to its application across various synthetic methodologies.

Peptide Synthesis Methodologies

One of the most prominent applications of carbodiimides, including DPC, is in peptide synthesis. njreborn.comresearchgate.net The process involves the formation of a peptide bond between two amino acids. This is achieved by activating the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. thermofisher.com

The mechanism begins with the reaction of a carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then react with a primary amine to form the desired amide bond and a urea (B33335) byproduct. wikipedia.org In the case of DPC, the byproduct is diphenylurea.

However, the O-acylisourea intermediate is unstable and can lead to side reactions, most notably racemization of the activated amino acid, which compromises the stereochemical integrity of the resulting peptide. hepatochem.compeptide.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. luxembourg-bio.com HOBt intercepts the O-acylisourea to form an active ester that is more stable and less prone to racemization, leading to higher yields and purer products. peptide.comluxembourg-bio.com

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Byproduct | Byproduct Solubility | Key Application Area |

|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Solution-phase synthesis; byproduct removed by filtration. wikipedia.orgpeptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea | Soluble in most organic solvents | Solid-phase synthesis; byproduct remains in solution. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | EDC-urea | Water-soluble | Aqueous reactions, bioconjugation; byproduct removed by extraction. peptide.comthermofisher.com |

| This compound | DPC | Diphenylurea | Varies by solvent | General organic synthesis. njreborn.com |

Biomolecule Modification Strategies

The ability of this compound to facilitate amide bond formation extends to the modification of large biomolecules such as proteins. njreborn.com This process, often termed crosslinking, is crucial for studying protein-protein interactions, immobilizing proteins on surfaces, and creating novel biomaterials. thermofisher.commdpi.comkorambiotech.com

DPC can be used to activate carboxyl groups (e.g., on aspartic acid and glutamic acid residues or the C-terminus) within a protein. thermofisher.com These activated sites can then react with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form stable amide crosslinks. thermofisher.com This "zero-length" crosslinking is a powerful tool because it joins molecules directly without introducing a spacer atom. nih.gov

To improve efficiency and control, the reaction can be performed in a two-step process using an additive like N-hydroxysuccinimide (NHS). thermofisher.comnih.gov The carbodiimide first reacts with the carboxyl group to form a more stable NHS ester. thermofisher.com This intermediate can be isolated before the addition of the amine-containing molecule, providing greater control over the conjugation process and minimizing unwanted self-conjugation. nih.govthermofisher.com This strategy is widely used to link proteins, peptides, and nucleic acids to create functional bioconjugates for research and diagnostic purposes. njreborn.comthermofisher.com

Development of Pharmaceutical Intermediates and Conjugation Systems

This compound and related compounds are instrumental in the synthesis of pharmaceutical intermediates, which are the building blocks for active pharmaceutical ingredients (APIs). mdpi.comframochem.comvandemark.com The formation of amide bonds is one of the most common reactions in medicinal chemistry, and carbodiimides provide a reliable method for achieving this transformation under mild conditions suitable for complex molecules. hepatochem.comluxembourg-bio.com

This methodology is particularly valuable in creating peptide-based drugs and in drug conjugation systems. njreborn.com For instance, DPC can facilitate the linking of a drug molecule to a targeting moiety, such as an antibody, to create an antibody-drug conjugate (ADC). njreborn.com This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing off-target side effects. The development of efficient synthetic methods for these complex molecules is a key area of pharmaceutical research. uu.senih.gov

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many natural products, pharmaceuticals, and functional materials. kit.edursc.org this compound can serve as a building block in the synthesis of these complex ring systems. The N=C=N unit of DPC can participate in cycloaddition reactions or act as a reagent in multicomponent reactions to form various heterocyclic scaffolds. acs.org For example, it can be used in the synthesis of quinazolines, which are of high interest for their biological and material science applications. kit.eduacs.org The versatility of DPC and other carbodiimides allows for the construction of diverse heterocyclic libraries for drug discovery and materials development. mdpi.com

Contributions to Advanced Materials Science

The application of organic chemistry principles is a driving force in the development of advanced materials with tailored properties. researchgate.netrsc.orgresearchgate.net this compound plays a significant role in this field, particularly in the modification and stabilization of polymers. aprcomposites.com.au

Polyurethane Chemistry and Polymer Modification

Polyurethanes (PU) are a versatile class of polymers used in everything from foams and coatings to elastomers. essentialchemicalindustry.orgresearchgate.net However, polyurethanes based on polyester (B1180765) polyols are susceptible to degradation through hydrolysis, where water molecules break the ester linkages in the polymer backbone. andersondevelopment.comifremer.fr This chain scission leads to a decrease in molecular weight and a loss of mechanical properties. ifremer.fr

Carbodiimides, including DPC, are highly effective as anti-hydrolysis agents or stabilizers for polyesters and polyurethanes. researchgate.netnisshinbo-chem.co.jpgoogle.com They function by scavenging the carboxylic acid groups that are formed during the initial stages of hydrolysis. researchgate.net The carbodiimide reacts with these acid groups to form a stable N-acylurea, preventing the acid-catalyzed hydrolysis from propagating and breaking down further polymer chains. wikipedia.orgresearchgate.net This stabilization significantly enhances the durability and service life of the polymer material, especially in humid or aqueous environments. andersondevelopment.comnisshinbo-chem.co.jp This chemistry is also applied to other polyesters like polylactic acid (PLA) and polyethylene (B3416737) terephthalate (B1205515) (PET) to improve their longevity. nisshinbo-chem.co.jp

Table 2: Effect of Carbodiimide Stabilizer on Polyester Resin Properties

| Polymer Type | Test Condition | Measured Property | Result |

|---|---|---|---|

| Polylactic Acid (PLA) | Hygrothermal (80°C, 95% RH) | Retention of Mechanical Strength | Remarkable improvement in hydrolysis resistance. nisshinbo-chem.co.jp |

| Polybutylene Succinate (PBS) | Hygrothermal (80°C, 95% RH) | Retention of Mechanical Strength | Significant improvement in hydrolysis resistance. nisshinbo-chem.co.jp |

| Polylactic Acid (PLA) | Weatherability (Xenon Arc) | Yellowing Index / Surface Integrity | Good weatherability and resistance to degradation. nisshinbo-chem.co.jp |

Polycarbodiimides as Crosslinking Agents in Polymer Systems

Polycarbodiimides are highly effective crosslinking agents, particularly for polymers containing carboxylic acid (-COOH) groups. researchgate.netresearchgate.net The crosslinking process involves the reaction of the carbodiimide functional groups with the carboxyl groups present in polymer chains, such as those in polyurethanes and polyacrylates. researchgate.netcarbodiimide.com This reaction establishes covalent bonds that create a three-dimensional polymer network, significantly altering the material's properties. researchgate.netcarbodiimide.com

The primary reaction mechanism between a carbodiimide and a carboxylic acid leads to the formation of a stable N-acylurea. researchgate.net However, the reaction pathway can vary; in environments with a high concentration of carboxyl groups, the formation of anhydride (B1165640) and urea groups becomes the dominant route. researchgate.net This crosslinking can be performed at room temperature or under mild thermal conditions. researchgate.net

A key advantage of polycarbodiimide crosslinkers is their reduced sensitivity to water compared to other agents like polyisocyanates, which makes them suitable for aqueous polymer systems such as polyurethane or polyacrylate dispersions. researchgate.net They are considered an environmentally friendly alternative to previously used crosslinkers like polyaziridines. researchgate.net Some polycarbodiimides are designed with additional functional groups that participate in the crosslinking, forming an even denser interpolymer network and further enhancing film properties. researchgate.netresearchgate.net

The versatility of these crosslinkers is also evident in their tailored design. By incorporating specific groups, their compatibility with different polymer systems can be optimized. For instance, pendent phenyl groups can make aromatic polycarbodiimides more suitable for polyester-based polymers. google.com

Table 1: Comparison of Crosslinking Agent Characteristics

| Feature | Polycarbodiimides (PCDI) | Polyisocyanates |

| Reactive Group | Carbodiimide (-N=C=N-) | Isocyanate (-N=C=O) |

| Primary Target Group | Carboxyl (-COOH), Hydroxyl (-OH) carbodiimide.com | Hydroxyl (-OH) carbodiimide.com |

| Water Sensitivity | Low; can be used in aqueous systems. researchgate.net | High; reacts with water to form CO2. uni-hamburg.de |

| Curing Conditions | Ambient or mild thermal curing. researchgate.net | Often requires specific catalysts and conditions. |

| Key Advantage | Long pot life in aqueous systems, non-mutagenic. researchgate.netresearchgate.net | Forms strong urethane (B1682113) linkages. carbodiimide.com |

Enhancing Mechanical Properties and Thermal Stability of Polymeric Materials

Research has extensively documented these enhancements in biodegradable polyesters like poly(lactic acid) (PLA), a polymer known for its susceptibility to thermal and hydrolytic degradation during processing. researchgate.net The addition of polycarbodiimide acts as a stabilizer by reacting with residual moisture and carboxyl end groups that form during processing, thereby preventing the degradation of the polymer chains. researchgate.net

Specific research findings highlight these effects:

The addition of 0.1–0.7 wt% of polycarbodiimide to PLA was shown to stabilize the material at temperatures up to 210°C for 30 minutes. This resulted in much smaller changes in molecular weight and melt viscosity compared to untreated PLA. researchgate.net

In another study, incorporating polycarbodiimide into PLA improved its elongation at break and impact strength. su.ac.th

These improvements are crucial for expanding the processing window and application range of sensitive polymers, allowing them to be used in more demanding environments, including in the automotive, construction, and aerospace industries. carbodiimide.com

Table 2: Effect of Polycarbodiimide (PCDI) Addition on Poly(lactic acid) (PLA) Properties

| Polymer System | PCDI Concentration (wt%) | Observed Effect | Reference |

| Poly(l-lactic acid) (PLA) | 0.1 - 0.7 | Enhanced thermal stability at 210°C for up to 30 min; stabilization of molecular weight, melt viscosity, and tensile properties. | researchgate.net |

| Poly(l-lactic acid) (PLA) | Not specified | Improved elongation at break and impact strength. | su.ac.th |

| PLA / Natural Rubber Blown Film | 0.25 | Optimal melt strength, film blowing stability, and mechanical properties. | researchgate.net |

Non-Isocyanate Building Blocks for Novel Polymeric Architectures

Beyond their role as additives, carbodiimides present an innovative pathway for creating novel polymers without the use of isocyanates. uni-hamburg.de This is particularly significant given that conventional polyurethane production relies on the reaction of polyisocyanates with polyols. uni-hamburg.de Polycarbodiimides can function as non-isocyanate building blocks that react with polyols in a polyaddition reaction to form new materials, such as polyiso-ureas (PIU). uni-hamburg.de

This approach offers an alternative to traditional polyurethane chemistry. uni-hamburg.delcpo.fr While polycarbodiimides are themselves often synthesized from diisocyanates, their subsequent use in polymer synthesis provides an isocyanate-free route to new macromolecular structures. uni-hamburg.degoogleapis.com This strategy allows for the development of polymers with unique properties and architectures that may not be accessible through conventional methods.

However, the use of bifunctional carbodiimides as primary monomers in polyaddition reactions faces challenges, including their potential instability and a strong tendency toward homo-polymerization. uni-hamburg.de Despite these hurdles, research continues to explore this area. One novel concept is the "blocked carbodiimide strategy," where thermally reversible guanidine (B92328) groups are formed in a polyiso-urea system. uni-hamburg.de At elevated temperatures, these guanidine crosslinks can decompose, rendering the material fluid and potentially reprocessable. uni-hamburg.de This line of research opens up possibilities for creating advanced, recyclable, and adaptive polymer systems.

Theoretical and Computational Investigations of Diphenylcarbodiimide

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are at the forefront of elucidating the intricate details of chemical reactions. For diphenylcarbodiimide, these computational tools have been instrumental in mapping reaction pathways, identifying key intermediates and transition states, and understanding the energetic landscapes that govern its chemical transformations.

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and reactivity of molecules like this compound. mdpi.comgrafiati.com It offers a balance between computational cost and accuracy, making it suitable for mapping complex reaction pathways.

In the context of this compound synthesis from phenyl isocyanate catalyzed by a phosphorus-based catalyst, DFT calculations have been employed to construct a detailed reaction mechanism. mdpi.com These calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can trace the potential energy surface of the reaction, identifying the most favorable pathway from reactants to products. mdpi.com The mechanism is often found to be composed of multiple steps, including the formation of intermediate adducts and transition states. mdpi.com

A critical aspect of reaction pathway mapping is the determination of energetic barriers (activation energies) and the geometry of transition states. nih.gov DFT calculations are particularly adept at locating these high-energy transition state structures that connect reactants, intermediates, and products. mdpi.comnih.gov

For the formation of this compound from phenyl isocyanate in the presence of a cyclic phosphine (B1218219) oxide catalyst, DFT studies have revealed that the mechanism consists of two main parts. mdpi.com The rate-determining step of the first part, which controls the formation of carbon dioxide, is the first transition state with a calculated enthalpy barrier of 52.9 kJ mol⁻¹. mdpi.com This computational finding is in excellent agreement with the experimentally determined activation energy of 55.8 ± 2.1 kJ mol⁻¹, validating the proposed mechanism. mdpi.com The geometry of the transition states, including bond lengths and angles, can be precisely calculated, offering a static picture of the point of highest energy along the reaction coordinate. mdpi.com For instance, in the initial attack of the isocyanate's electrophilic carbon on the catalyst's oxygen, the C-O distance was shown to decrease from over 3 Å in the reactant complex to 1.863 Å in the transition state. mdpi.com

Table 1: Comparison of Calculated and Experimental Activation Energy for this compound Formation

| Parameter | Computational Value (DFT) | Experimental Value |

| Activation Energy | 52.9 kJ mol⁻¹ | 55.8 ± 2.1 kJ mol⁻¹ |

| Data sourced from a theoretical and experimental study on carbodiimide (B86325) formation. mdpi.com |

The solvent environment can significantly influence reaction pathways and energetics. wikipedia.orgaanda.org Computational models, particularly implicit solvent models like the Solvation Model based on Density (SMD), are used to account for the effect of the solvent on the electronic structure and geometry of the species involved in the reaction. mdpi.comaanda.org

In the study of this compound formation, the use of an SMD model for ortho-dichlorobenzene (ODCB) as a solvent was crucial for obtaining results that align with experimental observations under industrial conditions. mdpi.com The choice of solvent can affect the stability of charged or polar intermediates and transition states, thereby altering the energetic barriers of the reaction. wikipedia.org For instance, polar aprotic solvents can be more effective in stabilizing charged intermediates compared to nonpolar solvents. aanda.org The selection of an appropriate solvent model is therefore a critical step in ensuring the predictive power of DFT calculations for reactions in solution.

Ab Initio Molecular Dynamics Simulations

While DFT calculations provide a static picture of reaction pathways, ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic evolution of a chemical system in real-time. rub.denih.gov In AIMD, the forces acting on the atoms are calculated "on the fly" from electronic structure calculations, allowing for the simulation of bond-breaking and bond-forming events at finite temperatures. rub.deuni-bonn.de This approach explicitly includes temperature effects and the dynamic nature of the solvent, providing a more realistic picture of the reaction dynamics. nih.govnih.gov

Although a powerful tool, specific AIMD simulations for the reaction mechanisms of this compound are not extensively reported in the reviewed literature. However, the methodology holds significant promise for future investigations. For example, AIMD could be used to explore the detailed molecular motions during the formation of this compound, the role of explicit solvent molecule interactions with the reactants and catalyst, and the lifetimes of transient intermediates. nih.gov The application of enhanced sampling techniques in conjunction with AIMD could further allow for the exploration of complex reaction coordinates and the calculation of free energy surfaces. nih.gov

Electrophilicity Parameter Quantification and Structure-Reactivity Relationships

The reactivity of a molecule can often be rationalized through concepts like electrophilicity and nucleophilicity. uni-muenchen.de Quantitative scales, such as Mayr's electrophilicity scale, provide a framework for predicting reaction rates based on the electrophilicity parameter (E) of the electrophile and the nucleophilicity parameters (N and sN) of the nucleophile. uni-muenchen.delmu.de

The electrophilicity of this compound has not been explicitly quantified and reported in the comprehensive Mayr's database of reactivity parameters. mdpi.comlmu.de However, computational methods based on Conceptual Density Functional Theory (DFT) can be used to calculate reactivity indices that correlate with electrophilicity. nih.govscielo.org.mx The global electrophilicity index (ω), for example, can be calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn derived from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

A detailed computational study on the structure-reactivity relationships of a series of diarylcarbodiimides, including this compound, by systematically varying substituents on the phenyl rings could provide valuable insights. Such a study would involve calculating the electrophilicity indices for each derivative and correlating them with experimentally observed or computationally predicted reaction rates. This would allow for the establishment of a quantitative structure-activity relationship (QSAR) for this class of compounds, enabling the prediction of the reactivity of new carbodiimides. uni-bonn.defrontiersin.org While specific studies of this nature on this compound are not prominent in the literature reviewed, the theoretical framework for such an investigation is well-established.

Computational Modeling for Catalytic Process Understanding

Computational modeling plays a crucial role in understanding and optimizing catalytic processes involving this compound. chemrxiv.orgrsc.org By simulating the catalytic cycle at a molecular level, researchers can gain insights into the role of the catalyst, the mechanism of catalyst activation, and the factors that control catalytic activity and selectivity. acs.org

For the synthesis of this compound from phenyl isocyanate, computational studies have been instrumental in elucidating the mechanism of organocatalysis. mdpi.com DFT calculations have shown how a phosphorus-based catalyst, such as 3-methyl-1-phenyl-2-phospholene-l-oxide (MPPO), interacts with the reactants to lower the activation energy of the reaction. mdpi.com The model can reveal the formation of a catalyst-substrate complex and the subsequent steps leading to product formation and catalyst regeneration. mdpi.com

Furthermore, computational modeling can be used to screen potential catalysts and predict their efficiency before undertaking experimental synthesis and testing. chemrxiv.org By calculating the energetic profiles for different catalysts, it is possible to identify candidates that are likely to exhibit higher activity. These theoretical predictions can guide the rational design of new and improved catalysts for the synthesis of this compound and other related compounds. ias.ac.in

Advanced Computational Methodologies in Carbodiimide Chemistry

The intricate reactivity and diverse applications of carbodiimides, including this compound, have spurred the development and application of sophisticated computational methods. These theoretical tools provide profound insights into reaction mechanisms, electronic structures, and dynamic behaviors that are often inaccessible through experimental means alone. Advanced methodologies such as Density Functional Theory (DFT), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), and Molecular Dynamics (MD) simulations have become indispensable in modern carbodiimide chemistry. theochem.nluconn.eduethz.ch

Density Functional Theory (DFT) Applications

Density Functional Theory stands as a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. esa.int It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical problems.

Reaction Mechanism Elucidation: DFT calculations have been instrumental in mapping the detailed reaction pathways of carbodiimide formation and their subsequent reactions. For instance, a theoretical investigation using the B3LYP functional with the 6-31G(d) basis set, combined with the SMD solvent model, successfully detailed the mechanism of this compound (CDI) formation from phenyl isocyanate catalyzed by a phosphorus-based catalyst. mdpi.comdntb.gov.uanih.gov This study revealed a two-part mechanism and identified the rate-determining step, calculating an activation enthalpy of 52.9 kJ mol⁻¹, which showed excellent agreement with the experimentally determined value of 55.8 ± 2.1 kJ mol⁻¹. mdpi.comdntb.gov.uanih.gov Such studies validate the proposed mechanisms and provide a deeper understanding of the catalytic cycle. mdpi.com

DFT has also been applied to understand the synthesis of carbodiimides through different catalytic systems. For example, calculations have provided insight into the speciation and energetics of titanium-catalyzed nitrene transfer from diazenes to isocyanides to form carbodiimides. nih.gov Similarly, DFT studies have been crucial in proposing mechanisms for zinc-amidinate-catalyzed cyclization reactions involving carbodiimides and alkynes. rsc.org

Reactivity Descriptors and Molecular Properties: Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. A study on twelve different carbodiimides employed the B3LYP functional with 6-31G(d) and 6-311++G(d,p) basis sets to calculate global and local reactivity descriptors. worldscientific.com These descriptors, including chemical hardness, ionization potential, electron affinity, and Fukui functions, help predict the most likely sites for nucleophilic and electrophilic attacks. worldscientific.com The results confirmed that the central carbon atom of the carbodiimide functional group is highly susceptible to nucleophilic attack, a fundamental aspect of its chemistry. worldscientific.com

Table 1: Comparison of Theoretical and Experimental Activation Energy for this compound Formation

| Computational Method | Catalyst System | Calculated Activation Enthalpy (kJ mol⁻¹) | Experimental Activation Energy (kJ mol⁻¹) | Reference |

| B3LYP/6-31G(d) with SMD | Phenyl isocyanate with MPPO catalyst | 52.9 | 55.8 ± 2.1 | mdpi.com, dntb.gov.ua, nih.gov |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

For large chemical systems, such as enzymes or reactions in complex solvent environments, full quantum mechanical calculations are often computationally prohibitive. Hybrid QM/MM methods address this challenge by treating a small, chemically active region (e.g., the reaction center) with a high-level QM method, while the surrounding environment (e.g., the protein scaffold or solvent bulk) is described using a less computationally demanding MM force field. numberanalytics.com

This approach is particularly valuable for studying the biological interactions of carbodiimides. A notable study investigated the hydration of carbodiimide, which is isoelectronic with carbon dioxide, as mediated by human carbonic anhydrase. nih.gov Using QM/MM calculations, researchers demonstrated that the enzyme could catalyze the hydration of carbodiimide to form urea (B33335). nih.gov The calculations identified the rate-determining step as the nucleophilic addition to the double bond and revealed that the product, ureate, binds more strongly to the enzyme's active site than the product of CO2 hydration. nih.gov This stronger binding was suggested to hinder the release of the product, thus explaining the reduced catalytic turnover compared to the native substrate. nih.gov The QM/MM approach provides critical insights into enzyme promiscuity and the factors governing catalytic efficiency. nih.gov

Table 2: Investigated Systems using QM/MM in Carbodiimide-Related Chemistry

| System | Research Focus | Key Finding | Computational Approach | Reference |

| Human Carbonic Anhydrase + Carbodiimide | Enzymatic hydration mechanism | Carbodiimide hydration is catalyzed but the product is strongly anchored, slowing turnover. | QM/MM | nih.gov |

| Complex Reaction Pathways | General mechanistic analysis | Breaking down complex reactions into manageable steps for individual thermodynamic and kinetic study. | Divide and Conquer with QM/MM | numberanalytics.com |

Molecular Dynamics (MD) Simulations

While QM methods provide detailed electronic information about static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic evolution of molecular systems over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, diffusion processes, and the thermodynamics of binding. mdpi.comnih.gov

In the context of carbodiimide chemistry, MD simulations are essential for understanding how these molecules interact with larger biological structures or form organized assemblies. mdpi.comrsc.org For instance, MD can be used to simulate the interaction of a carbodiimide-based cross-linking agent with protein residues, capturing the flexibility of both the protein and the reagent to predict likely binding poses and reaction pathways. nih.gov

The development of advanced simulation packages like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) has broadened the scope of MD. lammps.org Recent developments include features that facilitate the coupling of classical MD with quantum codes, paving the way for more sophisticated QM/MM-MD simulations that can model bond-breaking and bond-forming events within a dynamic framework. lammps.org Furthermore, the rise of AI and machine learning is beginning to enhance MD simulations, promising to accelerate the exploration of complex energy landscapes and improve the accuracy of force fields. nih.gov

Emerging Research Frontiers and Future Prospects

Exploration of Novel Catalytic Systems for Diphenylcarbodiimide Reactions

The development of efficient catalytic systems is crucial for expanding the synthetic utility of this compound, both in its formation and its subsequent reactions. Research has moved beyond traditional methods to explore a diverse range of catalysts that offer improved reactivity, selectivity, and milder reaction conditions.

Phosphorus-based catalysts, such as 3-methyl-1-phenyl-2-phospholene-l-oxide (MPPO), have been foundational in the synthesis of this compound from phenyl isocyanate. mdpi.com These cyclic phosphine (B1218219) oxides are highly effective, and detailed studies have elucidated the reaction mechanism, which proceeds through a phosphine imide intermediate with the release of carbon dioxide. mdpi.comorgsyn.org The catalytic cycle has been thoroughly investigated, providing a solid basis for the development of new phosphorus-containing catalysts. mdpi.com

Beyond phosphorus, research into metal-based catalysts has yielded promising results. Different types of catalysts are known for converting isocyanates to carbodiimides, including organometallic and non-metallic options. mdpi.com

Titanium-based Catalysts : Simple Ti imido halide complexes have been shown to be competent catalysts for synthesizing unsymmetrical carbodiimides through nitrene transfer from diazenes to isocyanides. nih.gov

Vanadium-based Catalysts : Vanadium oxo and imido complexes have been investigated for their ability to catalyze the condensation of phenyl isocyanate to form N,N'-diphenylcarbodiimide. acs.org

Zinc and Lanthanide Catalysts : Zinc compounds, such as diethylzinc (B1219324) (ZnEt2), and various lanthanide amido complexes have been successfully employed as catalysts for the hydroalkynylation of carbodiimides, a key reaction for forming propiolamidines. mdpi.com Samarium-based catalysts, in particular, have demonstrated high efficacy in this transformation. mdpi.com

Copper and Silver Catalysts : Guanidine-linked N-heterocyclic carbene (NHC) complexes of copper and silver have been developed. rsc.org The copper complexes, in particular, serve as versatile catalysts for hydroboration and other reactions of alkynes. rsc.org

Organocatalysis represents another burgeoning frontier. Cyclic carbodiphosphoranes have emerged as effective neutral, Lewis basic organocatalysts for the hydroboration of carbodiimides, yielding N-boryl formamidine (B1211174) products under mild, room-temperature conditions. chemrxiv.org

Table 1: Examples of Novel Catalytic Systems for Carbodiimide (B86325) Reactions

| Catalyst Type | Specific Example(s) | Reaction Catalyzed | Reference |

|---|---|---|---|

| Phosphorus-Based | 3-methyl-1-phenyl-2-phospholene-l-oxide (MPPO) | This compound synthesis from phenyl isocyanate | mdpi.com |

| Titanium-Based | Ti imido halide complexes | Unsymmetrical carbodiimide synthesis | nih.gov |

| Vanadium-Based | Vanadium oxo and imido complexes | This compound synthesis from phenyl isocyanate | acs.org |

| Zinc-Based | Diethylzinc (ZnEt2) | Hydroalkynylation of carbodiimides | mdpi.com |

| Lanthanide-Based | Samarium amido complexes | Hydroalkynylation of carbodiimides | mdpi.com |

| Organocatalyst | Cyclic Carbodiphosphorane | Hydroboration of carbodiimides | chemrxiv.org |

Development of Advanced Synthetic Strategies for Complex Molecular Architectures

This compound is a cornerstone reagent in the assembly of complex organic molecules, largely due to its exceptional ability to facilitate the formation of amide and ester bonds. njreborn.com This reactivity is being leveraged in increasingly sophisticated synthetic strategies to construct natural products and other intricate molecular architectures. engineering.org.cnnumberanalytics.com

Modern synthetic chemistry often seeks to emulate the efficiency and elegance of natural biosynthetic pathways. engineering.org.cn This "biomimetic synthesis" approach allows for the efficient construction of complex molecules from simpler precursors. engineering.org.cn The reliable dehydration and coupling reactions mediated by this compound are central to strategies that build complex scaffolds, such as those found in polyketides, peptides, and other natural product families. For instance, the principles of biomimetic synthesis have been applied to the collective synthesis of structurally varied natural products like cytochalasans and phloroglucinols. engineering.org.cn

The development of advanced synthetic methods for constructing challenging chemical fragments, such as the peroxide ring in artemisinin, highlights the creative application of fundamental reagents. nih.gov While not always directly involving this compound, these strategies underscore the broader trend of developing innovative routes to complex structures, a field where coupling reagents are indispensable. nih.govrsc.org The synthesis of higher acenes and their derivatives, which are challenging due to instability, also relies on innovative synthetic strategies where controlled bond formation is key. rsc.org The consistent and high-yielding performance of this compound in coupling reactions makes it a valuable tool in the synthetic chemist's arsenal (B13267) for tackling such complex targets.

Integration of this compound in Functional Material Design

The unique reactivity of the carbodiimide functional group is being harnessed to create advanced materials with tailored properties. This compound and its polymeric derivatives are finding applications as key components in functional polymers, coatings, and novel materials. njreborn.comwikipedia.org

One of the most established uses is in the production of polyurethane materials, where it can act as a reagent. njreborn.com More significantly, polycarbodiimides are widely used as crosslinking and stabilizing agents in various polymers, including polyurethanes, polyesters, and polyamides. mdpi.comwikipedia.org In aqueous polymer dispersions, such as those used for coatings, polycarbodiimides react with carboxylic acid groups present on the polymer chains. wikipedia.org This reaction forms N-acylurea linkages, creating covalent bonds between polymer chains and effectively crosslinking the material, which enhances durability and stability. wikipedia.org

A particularly novel area of research involves the polymerization of this compound itself. Researchers have reported that fullerene-60 (C60) can act as a catalyst for the formation of this compound from phenylisocyanate, followed by its polymerization into a hexamer. tandfonline.com This discovery opens a new avenue for creating unique polymers and materials with potentially interesting electronic or structural properties, showcasing a new application for C60 in catalysis and polymer science. tandfonline.com Furthermore, transition metal carbodiimides (MNCN) are being studied as materials for electrocatalysis, for example, in water oxidation, demonstrating the expansion of carbodiimide chemistry into the field of inorganic functional materials. uzh.chrsc.org

Application of Advanced Analytical Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to optimizing existing chemical processes and discovering new ones. solubilityofthings.comresearchgate.net In the study of this compound, a suite of advanced analytical techniques is being employed to gain detailed mechanistic insights, identify transient intermediates, and validate theoretical models. solubilityofthings.commt.com

Computational and Kinetic Studies: Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for mapping out the intricate pathways of carbodiimide reactions. mdpi.comchemrxiv.org DFT studies have been used to construct detailed, multi-step reaction mechanisms for the catalytic formation of this compound, identifying transition states and calculating their energy barriers. mdpi.com These computational results are often validated by experimental kinetic studies. mdpi.com For example, the kinetics of this compound formation has been followed by measuring the volume of CO2 evolved over time. mdpi.com The reaction between this compound and carboxylic acids has been analyzed using kinetic data to understand the formation and subsequent dissociation of N-acylurea intermediates at different temperatures. sci-hub.sescribd.com Advanced kinetic concepts, such as transition state theory and the analysis of kinetic isotope effects, provide a quantitative framework for understanding reaction rates and mechanisms. numberanalytics.com

In-situ and Operando Spectroscopy: Real-time monitoring of reactions as they occur provides a dynamic picture of the chemical transformations. mt.com In-situ spectroscopic techniques are particularly powerful for identifying short-lived intermediates that are critical to understanding a reaction's mechanism. mt.comresearchgate.net

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy : This technique allows for the continuous monitoring of reacting species in solution without sampling. mt.com It has been used to follow the individual steps in bioconjugation reactions that use carbodiimides, helping to optimize reaction conditions by observing the formation and consumption of intermediates in real-time. acs.org

Operando X-ray Absorption Spectroscopy (XAS) and Raman Spectroscopy : For studying heterogeneous systems, such as metal carbodiimide catalysts used in electrocatalysis, combining techniques is highly informative. uzh.chrsc.org Simultaneous operando XAS and Raman spectroscopy have been used to monitor the chemical and structural changes on the surface of transition metal carbodiimide electrodes during the water oxidation reaction, providing direct evidence of surface transformations under operational conditions. uzh.chrsc.org

Chromatographic and Other Techniques: High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating and quantifying reactants, products, and byproducts, enabling the tracking of reaction progress and the determination of yields. tandfonline.comsci-hub.sescribd.com It is often used in conjunction with spectroscopic methods to build a complete picture of a reaction. mt.com Other techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are also vital for characterizing the structures of intermediates and final products, further elucidating the mechanistic pathways. solubilityofthings.comnumberanalytics.com

Q & A

Q. What are the standard synthetic routes for diphenylcarbodiimide, and how can purity be validated?

this compound is synthesized via refluxing phenyl isocyanate with triphenylphosphine, yielding ~70% after distillation (bp 122–127°C at 1 mm Hg) . Purification involves recrystallization from solvents like carbon tetrachloride, with thin-layer chromatography (TLC) used to confirm purity by verifying the absence of unreacted isocyanate or carbodiimide bands in the infrared spectrum (e.g., absorption at 2140 cm⁻¹) .

Key Characterization Techniques :

| Method | Parameters/Results | Reference |

|---|---|---|

| IR Spectroscopy | Absence of isocyanate (~2270 cm⁻¹) | |

| TLC | Single spot in carbon tetrachloride | |

| Distillation | Boiling point: 122–127°C at 1 mm Hg |

Q. How does this compound participate in carboxylation reactions with CO₂?

In carboxylation, this compound acts as a coupling agent in Cs₂CO₃-catalyzed reactions with active methylene compounds, facilitating CO₂ fixation. For example, it enables carboxylation of benzenepentanoic acid under mild conditions (60–80°C, 1 atm CO₂) . The reaction mechanism involves nucleophilic attack by the methylene compound on the carbodiimide-CO₂ adduct .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

Infrared (IR) spectroscopy identifies key functional groups (e.g., carbodiimide C=N stretches at ~2110–2140 cm⁻¹) . Photoelectron spectroscopy elucidates intramolecular orbital interactions, such as conformational analysis of N,N'-diphenylcarbodiimide via ionization potentials .

Advanced Research Questions

Q. How do reaction outcomes vary with solvents, metal centers, and additives in this compound-mediated syntheses?

Reactivity is highly solvent- and additive-dependent. For example, lutetacyclopentadiene reacts with this compound in THF to form N-containing fused complexes, but LiCl concentration modulates product selectivity (e.g., κ¹-coordination vs. β,β' C–C bond cleavage). Ionic character of metal-carbon bonds (e.g., Lu vs. Zr) further dictates reaction pathways .

Case Study :

| Condition | Outcome | Reference |

|---|---|---|

| THF + 0.5 M LiCl | Seven-membered amidinate complex | |

| Toluene + excess DPC | β,β' C–C cleavage (alkyne release) |

Q. How can contradictory data in carbodiimide reactivity be resolved?

Discrepancies arise from variables like trace moisture or solvent purity. For instance, dicyclohexylcarbodiimide (DCC) fails to react with ylides 2 and 6 due to steric hindrance or low electrophilicity , whereas this compound reacts efficiently with carboxylic acids in anhydrous ether . Systematic control of reaction conditions (e.g., inert atmosphere, desiccants) and validation via kinetic studies (Arrhenius parameters in Table IV ) are critical.

Q. What methodologies address polymerization side reactions during this compound synthesis?

Polymerization is mitigated by using aprotic solvents (e.g., chloroform, benzene) and avoiding elevated temperatures (>80°C). For example, Schall’s protocol with naphthyl analogs yields >95% ureas without polymerization, whereas this compound requires strict temperature control (≤80°C) and anhydrous conditions .

Q. How are kinetic parameters for this compound thermal conversion determined?

Kinetic studies use UV-Vis spectroscopy to monitor absorbance changes at 2140 cm⁻¹ over time. For example, the thermal conversion of 3,4-diphenyl-1,2,3,5-oxathiadiazole 2-oxide to this compound follows first-order kinetics, with rate constants extrapolated from Arrhenius plots (activation energy: ~25 kcal/mol) .

Methodological Best Practices

- Synthesis : Use reflux under nitrogen with rigorous solvent drying (e.g., molecular sieves) .

- Characterization : Combine IR, TLC, and NMR to confirm product integrity .

- Troubleshooting : Pre-screen reagents for moisture content via Karl Fischer titration .

For further validation, consult peer-reviewed protocols in Org. Synth. or kinetic datasets from J. Org. Chem. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.